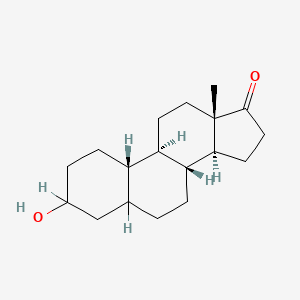

3-Hydroxyestran-17-one

Description

Structure

3D Structure

Properties

CAS No. |

65556-19-6 |

|---|---|

Molecular Formula |

C18H28O2 |

Molecular Weight |

276.4 g/mol |

IUPAC Name |

(8R,9R,10S,13S,14S)-3-hydroxy-13-methyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthren-17-one |

InChI |

InChI=1S/C18H28O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h11-16,19H,2-10H2,1H3/t11?,12?,13-,14+,15+,16-,18-/m0/s1 |

InChI Key |

UOUIARGWRPHDBX-AWLYHSJUSA-N |

SMILES |

CC12CCC3C4CCC(CC4CCC3C1CCC2=O)O |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4[C@@H]3CCC(C4)O |

Canonical SMILES |

CC12CCC3C4CCC(CC4CCC3C1CCC2=O)O |

melting_point |

162-163°C |

Other CAS No. |

1225-01-0 |

physical_description |

Solid |

Synonyms |

19-norandrosterone 19-norandrosterone, (3alpha,5alpha)-isomer 19-norandrosterone, (3alpha,5beta)-isomer 19-norandrosterone, (3beta)-isomer 19-norandrosterone, (3beta,5alpha)-isomer 19-norandrosterone, (3beta,5alpha,8alpha,9beta,10alpha,13alpha,14beta)-isomer 19-norandrosterone, (3beta,5beta)-isomer 19-noreoiandrosterone 19-noretiocholanolone 2,2,3,4,4,-d5-19-nor-5alpha-androsterone 3-hydroxyestran-17-one |

Origin of Product |

United States |

Contextualization Within Steroid Chemistry Research

3-Hydroxyestran-17-one, a C18 steroid, holds a fundamental position in steroid chemistry. mdpi.com Its estrane (B1239764) skeleton, characterized by the absence of a methyl group at the C-10 position (distinguishing it from androstanes), places it within a pivotal class of steroid hormones. The presence of a hydroxyl group at the C-3 position and a ketone group at the C-17 position makes it a versatile scaffold for chemical synthesis and a key subject for structure-activity relationship (SAR) studies. nih.govnih.gov

In synthetic steroid chemistry, this compound and its isomers are valuable starting materials for the generation of a wide array of derivatives. For instance, it has been used as a precursor in the synthesis of pyrazolinyl-estran-17-one candidates and other heterocyclic derivatives. mdpi.comalliedacademies.org These synthetic endeavors aim to explore how modifications to the core steroid structure influence biological activity, potentially leading to the development of novel therapeutic agents. mdpi.comalliedacademies.org

Furthermore, specific isomers of this compound, such as (3β,5α)-3-hydroxyestran-17-one, are prepared from commercially available steroids like 19-nortestosterone, highlighting its accessibility and utility as a research compound. nih.gov Its role extends to being an analytical reference standard, crucial for the accurate identification and quantification of related steroids in various biological and forensic contexts. caymanchem.com

Significance As a Steroid Derivative in Biochemical Inquiry

The biochemical significance of 3-Hydroxyestran-17-one is most prominently recognized through its isomer, 19-norandrosterone (B1242311), which is a major urinary metabolite of the anabolic steroid nandrolone (B1676933) (19-nortestosterone). mdpi.comcaymanchem.com This metabolic relationship makes 19-norandrosterone a critical biomarker in anti-doping controls for detecting the illicit use of nandrolone and related prohormones. mdpi.comwikipedia.org The detection of 19-norandrosterone in an athlete's urine above a certain threshold is considered an adverse analytical finding by the World Anti-Doping Agency (WADA). wada-ama.orgnih.gov

Biochemical investigations have focused on the metabolic pathways leading to the formation of this compound isomers. The conversion of nandrolone to 19-norandrosterone is primarily mediated by the enzyme 5α-reductase. wikipedia.org Further metabolism can involve conjugation reactions, such as glucuronidation and sulfation, to facilitate excretion. wada-ama.orgescholarship.org The study of these metabolic processes is essential for understanding the pharmacokinetics of anabolic steroids and for refining detection methods in clinical and forensic toxicology. wada-ama.orgescholarship.org

Interestingly, traces of 19-norandrosterone can be found in human urine due to endogenous production, which can be influenced by factors such as pregnancy and certain physiological states. mdpi.comwikipedia.org This has necessitated the development of sophisticated analytical techniques, like gas chromatography/combustion/isotope ratio mass spectrometry (GC-C-IRMS), to differentiate between endogenous and exogenous sources of the steroid. mdpi.com

Overview of Research Trajectories for 3 Hydroxyestran 17 One and Its Analogues

Analysis of Stereoisomeric Forms of this compound

The compound this compound is a steroid characterized by an estrane (B1239764) skeleton, which is a C18 steroid framework. The "-3-hydroxy" and "-17-one" suffixes denote the presence of a hydroxyl group at the C3 position and a ketone group at the C17 position, respectively. The stereochemistry at the chiral centers of the steroid nucleus, particularly at positions 3 and 5, gives rise to several stereoisomers.

The orientation of the hydroxyl group at C3 can be either alpha (α), projecting below the plane of the steroid, or beta (β), projecting above the plane. Similarly, the fusion of the A and B rings can result in a trans fusion (5α-series) or a cis fusion (5β-series). This leads to the primary stereoisomers of significant interest.

One of the most well-documented isomers is 3α-Hydroxy-5α-estran-17-one , also widely known as 19-Norandrosterone. cymitquimica.comveeprho.comnih.govcymitquimica.com This isomer belongs to the 5α-series, indicating a trans fusion of the A/B rings. It is a known metabolite of the anabolic steroid nandrolone (19-nortestosterone). cymitquimica.comwikipedia.org

Another key isomer is 3β-Hydroxy-5α-estran-17-one . Similar to 19-Norandrosterone, it possesses the 5α-configuration but differs in the orientation of the hydroxyl group at C3, which is in the β-position.

The distinct stereochemical arrangements of these isomers result in different three-dimensional shapes, which can profoundly influence their biological activities and metabolic fates.

Table 1: Key Stereoisomers of this compound

| Common Name | Systematic Name | CAS Number | Stereochemistry at C3 | A/B Ring Fusion |

| 19-Norandrosterone | (3α,5α)-3-Hydroxyestran-17-one | 1225-01-0 | α-hydroxy | 5α (trans) |

| 19-Norepiandrosterone | (3β,5α)-3-Hydroxyestran-17-one | Not specified | β-hydroxy | 5α (trans) |

| 19-Noretiocholanolone | (3α,5β)-3-Hydroxyestran-17-one | Not specified | α-hydroxy | 5β (cis) |

| Not commonly named | (3β,5β)-3-Hydroxyestran-17-one | Not specified | β-hydroxy | 5β (cis) |

Note: The availability of specific CAS numbers for all individual stereoisomers can be limited in public databases.

Conformational Analysis of the Estrane Skeleton

The estrane skeleton, the fundamental structure of this compound, is a tetracyclic hydrocarbon. The conformation of this skeleton, particularly the chair and boat forms of the cyclohexane (B81311) rings (A, B, and C) and the envelope conformation of the cyclopentane (B165970) D-ring, is crucial for its interaction with biological macromolecules.

In the 5α-isomers , the A and B rings are fused in a trans configuration, resulting in a relatively flat, planar structure. The A, B, and C rings typically adopt stable chair conformations. This planarity is a key feature influencing how the molecule fits into receptor binding pockets or active sites of enzymes.

Conversely, the 5β-isomers have a cis-fused A/B ring system. This introduces a significant bend in the molecule, disrupting the planarity seen in the 5α-series. The A ring is forced into a conformation that is significantly different from the typical chair form, leading to a distinctly shaped molecule. This altered three-dimensional structure can dramatically affect its biological properties.

The five-membered D-ring, which bears the 17-keto group, is not planar and typically adopts an envelope or half-chair conformation. This flexibility in the D-ring is also a critical determinant of biological activity.

Derivatization and Analogue Design Principles in Research

The basic scaffold of this compound serves as a template for the design and synthesis of a wide array of analogues for research purposes. Derivatization, the process of chemically modifying a compound to produce a new one with different properties, is a common strategy in medicinal chemistry and pharmacology.

Key principles in the derivatization of this compound include:

Modification of the 3-hydroxyl group: This group can be esterified or etherified to alter properties such as lipophilicity and metabolic stability.

Modification of the 17-keto group: The ketone can be reduced to a hydroxyl group, or alkyl groups can be added at the C17 position. For instance, compounds can be structurally derived from 17-hydroxyestran-3-one through further substitution at position 17 by a methyl or ethyl group. assembly.gov.fk

Substitution on the steroid nucleus: Introducing substituents such as alkyl groups, halogens, or other functional groups at various positions on the A, B, C, or D rings can modulate biological activity. Legal frameworks sometimes define controlled substances based on such modifications to the 17-hydroxyestran-3-one core. assembly.gov.fkjerseylaw.je

Bioisosteric replacement: Replacing functional groups with other groups that have similar physical or chemical properties can lead to analogues with improved characteristics.

These synthetic modifications are guided by the goal of understanding structure-activity relationships (SAR), which dictate how the chemical structure of a molecule relates to its biological effects.

Enantiomeric Steroids (ent-Steroids) in Mechanistic Studies

Enantiomers are non-superimposable mirror images of a chiral molecule. For a complex molecule like a steroid, with multiple chiral centers, the synthesis of its enantiomer (ent-steroid) is a significant chemical challenge. However, ent-steroids are invaluable tools in research, particularly for elucidating the mechanisms of action of their natural counterparts.

If a steroid's biological effect is mediated by a specific interaction with a chiral biological target, such as a receptor or an enzyme, the ent-steroid is expected to have a significantly different, often much lower, activity. This is because the precise three-dimensional arrangement of functional groups is critical for binding.

In the context of this compound, the synthesis and study of its enantiomer, ent-3-Hydroxyestran-17-one, could provide definitive insights into its biological targets. By comparing the activity of the natural steroid with its enantiomer, researchers can distinguish between specific, receptor-mediated effects and non-specific, physicochemical effects. The use of enantiomeric pairs helps to validate the stereospecificity of biological interactions and is a powerful approach in mechanistic pharmacology.

Total Synthesis Approaches to the Estrane Core

The total synthesis of the estrane core has been a significant challenge and a landmark achievement in organic chemistry. Early efforts culminated in the successful synthesis of cortisone, a related steroid, which laid the groundwork for future estrane syntheses. acs.org More contemporary approaches have focused on developing novel and efficient strategies.

One notable method involves a cascade of radical cyclizations. researchgate.netresearchgate.net For instance, the treatment of an iododienynone with tributyltin hydride (Bu₃SnH) and 2,2'-azobis(isobutyronitrile) (AIBN) initiates a 13-endo-dig radical macrocyclization, followed by two sequential radical transannulation reactions to yield the estrane skeleton. researchgate.net Another innovative approach utilizes a radical-mediated cascade cyclization of an iodovinylcyclopropane, leading to the formation of a trans,anti,trans estrane derivative, which can then be converted to (±)-estrone. researchgate.net

A different strategy for the total synthesis of (+)-03219A, a pregnane (B1235032) natural product, proceeds through an ent-estrane intermediate. This pathway involves a series of transformations starting from epichlorohydrin, highlighting the versatility of the estrane framework in the synthesis of complex natural products. nih.gov

Semisynthesis and Derivatization Strategies from Precursors

Semisynthesis, starting from readily available steroid precursors, is a more common and practical approach for generating derivatives of this compound. These methods allow for targeted modifications at specific positions of the estrane skeleton.

| Precursor | Product | Number of Steps | Overall Yield | Reference |

| 19-Nortestosterone | (3β,5α)-3-hydroxyestran-17-one | 3 | 85% | nih.gov |

Structural Modifications at the C-3 Position of the Estrane Skeleton

Modifications at the C-3 hydroxyl group of the estrane skeleton are frequently performed to alter the biological properties of the resulting compounds. For example, the synthesis of 3-hydroxy-16,17-seco-estrone derivatives often begins with the protection of the 3-hydroxyl group, typically as a benzyl (B1604629) ether. researchgate.netresearchgate.net This protecting group can later be removed by catalytic hydrogenation to yield the desired 3-hydroxy derivative. researchgate.net

Structural Modifications at the C-16 Position of the Estrane Skeleton (e.g., arylidene derivatives)

The C-16 position of the estrane skeleton is a common site for the introduction of arylidene groups. These derivatives are typically synthesized via a Claisen-Schmidt or aldol (B89426) condensation reaction between this compound and an appropriate aromatic aldehyde in the presence of a base, such as potassium hydroxide. mdpi.comuc.pt For instance, condensation with 4-bromobenzaldehyde (B125591) or thiophene-2-aldehyde yields the corresponding 16-arylidene derivatives. mdpi.comnih.gov These arylidene derivatives serve as important intermediates for the synthesis of other heterocyclic compounds. uc.pt

| Reactant 1 | Reactant 2 | Product | Reference |

| This compound | 4-Bromobenzaldehyde | 16-(4-Bromobenzylidene)-3-hydroxyestran-17-one | mdpi.comnih.gov |

| This compound | Thiophene-2-aldehyde | 3-Hydroxy-16-((2-thienyl)methylene)-estra-1,3,5(10)-trien-17-one | mdpi.com |

Structural Modifications at the C-17 Position of the Estrane Skeleton

The C-17 keto group of this compound is a key site for various chemical modifications. Ethynylation is a common transformation at this position. google.com Furthermore, the C-17 ketone can be involved in rearrangements. For example, a novel chemical rearrangement of substituents at position 17 has been observed, resulting in an α-orientation of the hydroxyl group and a β-orientation of a bulky benzyl moiety in a D-secoestrone derivative. nih.gov

Ring System Modifications (e.g., D-seco derivatives, pyrazoline derivatives)

Modifications involving the ring system of the estrane skeleton, particularly the D-ring, lead to significant structural diversity and often a complete loss of hormonal activity. researchgate.netnih.govresearchgate.net

D-seco Derivatives: D-seco derivatives are formed by the opening of the D-ring of the steroid. For instance, 3-benzyloxy-17-hydroxy-16,17-secoestra-1,3,5(10)-triene-16-nitrile can be synthesized from estrone in several steps. researchgate.netresearchgate.net This D-seco nitrile can then be further modified, for example, by converting the 17-hydroxyl group to tosyl, chloro, bromo, and iodo derivatives. researchgate.net

Pyrazoline Derivatives: Pyrazoline rings can be fused to the D-ring of the estrane skeleton. These derivatives are typically synthesized from 16-arylidene-estrone precursors. mdpi.comnih.gov Treatment of the arylidene derivatives with hydrazine (B178648) hydrate, methyl hydrazine, or phenyl hydrazine in glacial acetic acid affords the corresponding pyrazoline derivatives. mdpi.comnih.govnih.gov In some cases, this reaction is accompanied by the acetylation of the 3-phenolic hydroxyl group. mdpi.comnih.gov Microwave-assisted synthesis has also been employed for the efficient and stereoselective formation of D-ring-fused pyrazolines. researchgate.net

| Starting Material | Reagent | Product Type | Reference |

| 16-Arylidene-estrone | Hydrazine hydrate | Pyrazoline derivative | mdpi.comnih.govnih.gov |

| 16-Arylidene-estrone | Methyl hydrazine | Pyrazoline derivative | mdpi.com |

| 16-Arylidene-estrone | Phenyl hydrazine | Pyrazoline derivative | mdpi.com |

| 16-Benzylidene-estrone 3-methyl ether | Hydrazine | 16,17-cis fused pyrazoline | researchgate.net |

Stereoselective Synthesis of Enantiomeric Forms (e.g., ent-3-Hydroxyestran-17-one)

The synthesis of enantiomeric steroids, often denoted with the prefix ent-, represents a significant challenge in organic chemistry. These unnatural enantiomers are valuable tools for studying the stereospecificity of biological processes. nih.gov While numerous methods exist for the synthesis of natural steroids, the preparation of their enantiomers is less common. nih.gov

One notable approach to obtaining an enantiomeric estrane derivative, ent-estrone, which is structurally very similar to ent-3-hydroxyestran-17-one, starts from a chiral precursor. A documented synthesis utilizes (+)-camphor as the starting material. acs.org This multi-step process involves the fragmentation of the camphor (B46023) molecule to create a key monocyclic intermediate that constitutes ring D of the final steroid. acs.orgresearchgate.net Subsequent ring-forming reactions build the C and B rings to complete the characteristic tetracyclic steroid nucleus.

The general strategy for producing ent-steroids often relies on starting with a chiral molecule of the opposite configuration to that used for the natural steroid or employing asymmetric synthesis methodologies that can be adapted to produce either enantiomer. acs.orgresearchgate.net For instance, total synthesis routes that are not reliant on natural starting materials, such as those employing Diels-Alder reactions or intramolecular cycloadditions, can potentially be designed to yield the ent-series by selecting the appropriate enantiomer of a chiral catalyst or starting material. nih.gov

Table 1: Key Steps in a Reported Synthesis of ent-Estrone

| Step | Starting Material | Key Reagents/Conditions | Product | Description | Reference |

| 1 | (+)-Camphor | Bromination, base-induced fragmentation | Monocyclic acid intermediate | Formation of the D-ring precursor. | acs.org |

| 2 | Monocyclic acid | Methyllithium | Methyl ketone | Conversion of the carboxylic acid. | acs.org |

| 3 | Methyl ketone | Oxidation | Aldehyde | Preparation for aldol condensation. | acs.org |

| 4 | Aldehyde | Aldol condensation | Transbicyclic dienone | Formation of the C-ring. | acs.org |

This table illustrates a synthetic pathway to a closely related enantiomeric estrane, highlighting the use of a chiral pool starting material to establish the desired absolute stereochemistry.

Catalyst Application in this compound Synthesis and Modification (e.g., Pd-C)

Palladium on carbon (Pd/C) is a versatile and widely used heterogeneous catalyst in organic synthesis, particularly for hydrogenation reactions. masterorganicchemistry.com In the context of synthesizing and modifying this compound, Pd/C can be employed in several key transformations. These include the reduction of double bonds and the removal of protecting groups. masterorganicchemistry.comfujifilm.com

The catalytic activity of Pd/C stems from the ability of the palladium metal to adsorb hydrogen gas and the substrate onto its surface, facilitating the addition of hydrogen atoms across a double bond. masterorganicchemistry.com This process is typically highly efficient and proceeds under relatively mild conditions of temperature and pressure. mdpi.com The carbon support provides a high surface area for the palladium nanoparticles, enhancing their catalytic efficacy. mdpi.com

In a potential synthesis of this compound or its derivatives, Pd/C-catalyzed hydrogenation could be used to saturate carbon-carbon double bonds within the steroid nucleus that may be present in synthetic intermediates. For example, if a synthetic route produces an unsaturated precursor, catalytic hydrogenation is a standard method to yield the saturated estrane core. masterorganicchemistry.com

Furthermore, Pd/C is effective in hydrogenolysis reactions, such as the removal of benzyl-type protecting groups. If the hydroxyl group at the C-3 position were protected as a benzyl ether during a synthetic sequence, this group could be selectively cleaved using H₂ and a Pd/C catalyst to yield the final 3-hydroxy product.

Table 2: Potential Applications of Pd/C in this compound Synthesis

| Reaction Type | Substrate Type | Catalyst | Reagents | Product Feature | Purpose in Synthesis | Reference |

| Hydrogenation | Unsaturated steroid intermediate | 10% Pd/C | H₂ | Saturated C-C bonds | Formation of the estrane skeleton. | masterorganicchemistry.com |

| Hydrogenolysis | Benzyl-protected steroid | 10% Pd/C | H₂ | Free hydroxyl group | Deprotection of the C-3 hydroxyl group. | fujifilm.com |

| Transfer Hydrogenation | Unsaturated steroid intermediate | Pd/C | Formate salts (e.g., HCOONa) | Saturated C-C bonds | Alternative to using H₂ gas for reduction. | nih.gov |

The choice of specific reaction conditions, such as solvent, temperature, and hydrogen pressure, can be optimized to achieve high yields and selectivity for the desired transformation. mdpi.com The heterogeneous nature of Pd/C also simplifies product purification, as the catalyst can be easily removed by filtration. masterorganicchemistry.com

Biochemical Synthesis and Metabolic Pathways of 3 Hydroxyestran 17 One

Endogenous Formation Pathways of Estrane (B1239764) Steroids

The compound 3-Hydroxyestran-17-one is a recognized metabolite within the complex network of steroid biochemistry. Its formation is intrinsically linked to the metabolic processing of other endogenous and exogenous steroid compounds.

Role as a Metabolite of Nandrolone (B1676933) (19-Nortestosterone)

This compound is identified as a significant metabolite of nandrolone (also known as 19-nortestosterone), a synthetic anabolic-androgenic steroid. cymitquimica.comnih.govsmolecule.com The metabolic conversion of nandrolone leads to the formation of various downstream products, including isomers of this compound. tandfonline.comnih.govtandfonline.com This metabolic relationship is crucial in the context of drug testing, as the detection of this compound and its isomers in urine can indicate nandrolone administration. nih.govwikipedia.org Studies in various species, including horses, have confirmed the presence of this compound as a urinary metabolite following the administration of 19-nortestosterone. nih.govtandfonline.comnih.govtandfonline.com

Enzymatic Conversion by 5α-Reductase

The enzyme 5α-reductase plays a pivotal role in the metabolism of nandrolone, leading to the formation of several metabolites. wikipedia.orgnih.gov This enzyme catalyzes the reduction of the double bond between carbons 4 and 5 in the A-ring of the steroid nucleus. frontiersin.orgnih.gov While nandrolone itself is a substrate for 5α-reductase, its conversion results in metabolites such as 5α-dihydronandrolone, which has a lower affinity for the androgen receptor compared to nandrolone. wikipedia.orgfrontiersin.org The action of 5α-reductase on nandrolone is a key step in the pathway that ultimately yields metabolites like 19-norandrosterone (B1242311) (5α-estran-3α-ol-17-one), a stereoisomer of this compound. wikipedia.orgwikipedia.orgnih.gov The conversion by 5α-reductase is a critical determinant of the androgenic activity of nandrolone in various tissues. frontiersin.orgnih.gov

Involvement of Aldehyde-Keto Reductase 1D1 (AKR1D1) in 5β-Reduction

In addition to 5α-reduction, steroid metabolism also involves 5β-reduction, a reaction catalyzed by the enzyme aldo-keto reductase 1D1 (AKR1D1), also known as steroid 5β-reductase. nih.govresearchgate.netresearchgate.net This enzyme is responsible for converting Δ4-3-ketosteroids into 5β-reduced steroids, which are characterized by a non-planar, bent A/B ring junction. nih.govresearchgate.netmdpi.com AKR1D1 is the sole enzyme in humans capable of carrying out this 5β-reduction for all classes of steroid hormones. nih.govportlandpress.com This pathway is primarily active in the liver and is crucial for the inactivation of steroid hormones and for the biosynthesis of bile acids. researchgate.netportlandpress.com The metabolism of nandrolone can also proceed via this 5β-reduction pathway, leading to the formation of 19-noretiocholanolone, another key urinary metabolite. wikipedia.org

Exogenous Metabolism in Biological Systems (In Vitro and Preclinical In Vivo)

The metabolic fate of this compound and its precursors involves further transformations within biological systems, broadly categorized into Phase I and Phase II reactions.

Phase I Metabolic Transformations (e.g., Hydroxylation)

Phase I metabolism typically involves the introduction or exposure of functional groups, such as hydroxyl groups, on the steroid molecule. longdom.orgdrughunter.com In the case of nandrolone metabolism, hydroxylation at various positions is a common transformation. For instance, studies in horses have identified several 16-oxygenated metabolites of 19-nortestosterone, including isomers of 3,16-dihydroxyestran-17-one and 3,17-dihydroxyestran-16-one. tandfonline.comnih.govresearchgate.net These findings indicate that hydroxylation is a significant metabolic route for nandrolone and its derivatives. researchgate.net

Phase II Metabolic Transformations (e.g., Glucuronidation, Sulfation)

Following Phase I transformations, the resulting metabolites often undergo Phase II conjugation reactions, which increase their water solubility and facilitate their excretion. longdom.orgdrughunter.comnih.govnumberanalytics.com The most common Phase II reactions for steroids are glucuronidation and sulfation. longdom.orgnih.gov In glucuronidation, glucuronic acid is attached to the metabolite, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). longdom.orgdrughunter.com Sulfation involves the transfer of a sulfate (B86663) group, mediated by sulfotransferases (SULTs). longdom.org Studies on nandrolone metabolism have shown that its metabolites are excreted in urine as both glucuronide and sulfate conjugates. researchgate.net This conjugation is a critical step in the detoxification and elimination of these steroid compounds from the body. nih.gov

In Vitro Liver Metabolism Studies (e.g., Rabbit Liver Homogenates)

While direct in vitro metabolism studies on this compound using rabbit liver homogenates are not extensively documented in publicly available literature, the metabolic fate of this compound can be inferred from studies on structurally related steroids. Rabbit liver preparations, including microsomes and S9 fractions, are well-established models for investigating the biotransformation of steroids. karger.comnih.gov These preparations contain a host of enzymes, such as cytochrome P-450 (CYP) isoforms and 11β-hydroxy steroid dehydrogenase, which are crucial for steroid metabolism. nih.govportlandpress.com

Studies on various steroids in rabbit liver microsomes have revealed that metabolic pathways for these compounds predominantly involve hydroxylation and reduction reactions. For instance, the metabolism of progesterone (B1679170) in rabbit liver microsomes leads to hydroxylated products, a process catalyzed by specific cytochrome P-450 enzymes. nih.govtandfonline.com Similarly, the metabolism of other estran-17-one derivatives often involves A-ring reductions. researchgate.net

Given the structure of this compound, it is plausible that its in vitro metabolism in rabbit liver homogenates would involve the following reactions:

Oxidation of the 3-hydroxy group: The 3-hydroxy group could be oxidized to a keto group, a common metabolic transformation for many steroids.

Reduction of the 17-keto group: The 17-keto group is susceptible to reduction, leading to the formation of a corresponding 17-hydroxy metabolite.

Further hydroxylation: Additional hydroxyl groups could be introduced at various positions on the steroid nucleus, a reaction typically mediated by CYP enzymes. nih.govtandfonline.com

The specific metabolites formed would depend on the precise enzymes present in the rabbit liver preparation and the incubation conditions. Different subcellular fractions, such as microsomes (containing Phase I enzymes like CYPs) and the S9 fraction (containing both Phase I and Phase II enzymes), would likely yield different metabolic profiles. criver.com

Occurrence and Identification in Natural Sources (e.g., Salvia species)

Recent advancements in analytical techniques have led to the identification of this compound in plant sources, specifically within the genus Salvia. Untargeted metabolomic analyses of methanolic extracts from Salvia cinnabarina, Salvia lavanduloides, and Salvia longispicata have confirmed the presence of this compound. nih.gov

Notably, in a comparative study of these three Salvia species, this compound was one of only four compounds found to be shared among them, suggesting a potentially conserved biochemical pathway. nih.gov The other shared compounds were rutin, rosmarinic acid, and 11β-hydroxy-3-oxo-urs-12-en-28-oic acid.

Metabolomic Profiling of Plant Extracts

The identification of this compound in Salvia species has been accomplished through the use of sophisticated metabolomic profiling techniques. The primary method employed in these studies is Ultra-High Performance Liquid Chromatography coupled with Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (UPLC-ESI-QTOF-MS). nih.govthieme-connect.comcapes.gov.br

This powerful analytical approach allows for the separation, detection, and identification of a wide array of secondary metabolites in complex plant extracts. In the analysis of Salvia extracts, UPLC provides high-resolution separation of the constituent compounds. The separated compounds are then ionized using ESI and analyzed by a QTOF mass spectrometer, which provides highly accurate mass measurements. This precision is critical for the tentative identification of compounds like this compound by comparing their measured mass-to-charge ratios with those in chemical databases. nih.govresearchgate.net

The following table summarizes the findings related to the identification of this compound in Salvia species:

| Plant Species | Analytical Method | Key Findings |

| Salvia cinnabarina | UPLC-ESI-MS-QTOF | Presence of this compound confirmed. |

| Salvia lavanduloides | UPLC-ESI-MS-QTOF | Presence of this compound confirmed. |

| Salvia longispicata | UPLC-ESI-MS-QTOF | Presence of this compound confirmed. |

Molecular Interactions and Biological Activities in Research Models

Receptor-Ligand Binding Studies

The interaction of 3-Hydroxyestran-17-one and its derivatives with specific cellular receptors is a key area of research. These studies elucidate the binding affinities and modulatory effects of these compounds, providing insight into their potential biological roles.

Gamma-Aminobutyric Acid Type A (GABA-A) Receptor Modulation by this compound and its Analogues

The γ-Aminobutyric acid type A (GABA-A) receptor is a ligand-gated ion channel that serves as the primary mediator of fast synaptic inhibition in the central nervous system. nih.govnih.gov These receptors are pentameric structures composed of various subunits that form a central chloride-permeable pore. nih.govwikipedia.org The binding of the neurotransmitter GABA induces a conformational change, opening the channel and typically leading to neuronal hyperpolarization. nih.gov

GABA-A receptors are significant pharmacological targets for a variety of drugs, including benzodiazepines, barbiturates, and neuroactive steroids, which act as allosteric modulators. nih.govwikipedia.org Neurosteroids, in particular, can allosterically modulate channel opening and, at higher concentrations, act as direct agonists. nih.gov Research has shown that certain isomers of this compound, such as 3-hydroxyestran-16-one, can modulate the activity of GABA-A receptors. core.ac.uk The specific subunit composition of the GABA-A receptor isoform determines its sensitivity and response to different modulators. nih.govwikipedia.org For instance, sensitivity to benzodiazepines requires the presence of an α and a γ subunit. wikipedia.org The modulatory effects of these steroids are often studied at the transcriptional level, where they can counteract changes in gene expression induced by cellular stress. frontiersin.org

Androgen Receptor Interaction Profiles

The Androgen Receptor (AR) is a nuclear receptor activated by androgenic hormones like testosterone (B1683101) and dihydrotestosterone. wikipedia.org Upon activation, the receptor translocates to the nucleus, dimerizes, and regulates the transcription of target genes, one of which is the insulin-like growth factor 1 receptor (IGF-1R). wikipedia.org

Several estrane (B1239764) derivatives, particularly those developed as inhibitors of androgen-synthesizing enzymes, have been found to interact directly with the AR. nih.govnih.gov Studies have demonstrated that certain inhibitors of cytochrome P450 17A1 (CYP17A1) can function as competitive AR antagonists. nih.gov For example, the CYP17A1 inhibitor seviteronel (B612235) has shown direct effects on AR function, acting as a competitive antagonist. nih.gov This antagonistic action is achieved because the inhibitor-bound receptor adopts a conformation similar to the unliganded state, which prevents its nuclear localization and binding to DNA. nih.gov

Another compound, galeterone (B1683757) (formerly VN/124-1), an androstane (B1237026) derivative, was identified as a CYP17 inhibitor that also potently antagonizes the AR and promotes its degradation. acs.org Similarly, the compound 3beta-hydroxy-17-(1H-benzimidazole-1-yl)androsta-5,16-diene (VN/124-1) was found to cause a significant down-regulation of AR protein expression in both in vitro and in vivo models, a mechanism that contributes to its antitumor efficacy. nih.gov This dual action of inhibiting androgen synthesis and directly antagonizing the AR represents a multi-targeted approach in research models. acs.org

Estrogen Receptor Binding Characteristics of Estrone (B1671321) Derivatives

The estrogen receptor (ER) exists in multiple subtypes, primarily ERα and ERβ, which are activated by estrogens like estradiol (B170435). oup.com The binding affinity of various estrone derivatives to these receptors has been extensively studied to understand their structure-activity relationships. While estradiol generally shows high and equal affinity for both ERα and ERβ, many estrone derivatives exhibit weaker or differential binding. oup.com

For instance, studies on 2-substituted estrone derivatives revealed that they are relatively weak competitors for the estrogen receptor. nih.gov Similarly, estrone-3-amine and estrone-3-thiol, which are potential metabolites of synthetic estrone analogs, demonstrated low affinity for the ER, displacing only a small fraction of radiolabeled estradiol even at high concentrations. nih.gov

Modifications to the steroid's D-ring, such as expansion to a six-membered ring (D-homoestrones), also impact receptor binding. While these D-homo derivatives are recognized by the ER, their relative binding affinities (RBAs) are lower than that of estradiol. researchgate.net Further research into C-ring oxidized estrone derivatives, such as 9α-hydroxyestrone acetate, also indicated a generally lower binding affinity for ERα compared to estrone and estradiol, suggesting that such structural changes could be explored to develop compounds devoid of estrogenic action. mdpi.com

| Compound/Derivative Class | Receptor Target | Finding | Citation |

| 2-Substituted Estrone Derivatives | Estrogen Receptor | Found to be relatively weak competitors in competitive binding assays. | nih.gov |

| Estrone-3-amine & Estrone-3-thiol | Estrogen Receptor | Showed low affinity, displacing a small percentage of [3H]estradiol. | nih.gov |

| D-homoestrone Derivatives | Estrogen Receptor | Recognized by the ER, but with lower relative binding affinities than estradiol. | researchgate.net |

| 9α-Hydroxyestrone Acetate | Estrogen Receptor α | Docking studies estimated a generally lower affinity than estrone and 17β-estradiol. | mdpi.com |

| 11β-Substituted E2 Derivatives | Estrogen Receptor | Antagonistic activity appeared more dependent on the size of the 11β-substituent than its nature. | mdpi.com |

Enzyme Modulation and Inhibition

Estrane derivatives have been widely investigated for their ability to inhibit key enzymes involved in steroid metabolism. This research is crucial for understanding how these compounds can alter the balance of active steroid hormones.

Hydroxysteroid Dehydrogenase (HSD) Inhibition Studies (e.g., 17β-HSD1)

17β-Hydroxysteroid dehydrogenase type 1 (17β-HSD1) is a critical enzyme that catalyzes the final step in the biosynthesis of the most potent estrogen, estradiol (E2), from the weaker estrone (E1). plos.org It also converts dehydroepiandrosterone (B1670201) (DHEA) to 5-androstene-3β,17β-diol, another active estrogen. mdpi.com By reducing the levels of potent estrogens, inhibition of 17β-HSD1 is a therapeutic strategy being explored for estrogen-dependent diseases. plos.orgmdpi.com

Numerous steroidal and non-steroidal inhibitors of 17β-HSD1 have been developed. plos.orgmdpi.com Research has focused on creating inhibitors that are highly selective for 17β-HSD1 over other HSD isoforms, such as 17β-HSD2, which catalyzes the reverse reaction (the inactivation of E2 to E1). plos.orgnih.gov Structural studies of the enzyme complexed with estrone have revealed the basis for substrate inhibition, where a reversely bound estrone molecule creates a dead-end complex, preventing further catalytic activity. nih.gov This understanding has aided in the design of new inhibitors that exploit this mechanism. nih.gov Research groups have successfully developed potent and selective 17β-HSD1 inhibitors, including targeted-covalent (irreversible) inhibitors, that have demonstrated efficacy in cell-based assays. mdpi.com

Inhibition of Cytochrome P450 Enzymes (e.g., CYP17A1, CYP19) by Estrane Derivatives

Cytochrome P450 enzymes are crucial in steroidogenesis. Aromatase (CYP19A1) converts androgens to estrogens, while 17α-hydroxylase/17,20-lyase (CYP17A1) is a key enzyme in the production of androgens from progestins. researchgate.netfrontiersin.org Inhibiting these enzymes is a validated strategy in managing hormone-dependent diseases. researchgate.netfrontiersin.org

Estrane and androstane derivatives have been designed as inhibitors for both CYP19 and CYP17A1. researchgate.netfrontiersin.org Type 1 aromatase inhibitors are typically steroidal compounds that bind irreversibly to the enzyme. frontiersin.org For CYP17A1, which is a target in prostate cancer, several steroidal derivatives have been developed that potently inhibit its activity. researchgate.netdntb.gov.ua For example, androstane derivatives with nitrogen-containing heterocycles at the C17 position have shown potent and specific inhibition of human CYP17A1. researchgate.net

In vitro screening of androstane derivatives with tetrazole substituents at position 17 showed varied binding to several steroid-converting CYP enzymes, including CYP17A1 and CYP19. grafiati.com Some compounds act as competitive inhibitors, while others can also function as AR antagonists, as seen with abiraterone (B193195) and seviteronel. nih.gov The compound galeterone was identified as a selective CYP17 inhibitor that also acts as an AR antagonist and promotes AR degradation, highlighting the potential for multi-target activity within this class of molecules. acs.org

| Enzyme Target | Inhibitor Class | Mechanism/Finding | Citation |

| CYP17A1 | Seviteronel, Abiraterone | Function as competitive androgen receptor antagonists in addition to enzyme inhibition. | nih.gov |

| CYP17A1 | Galeterone (VN/124-1) | Selectively inhibits CYP17, antagonizes the androgen receptor, and induces receptor degradation. | acs.org |

| CYP17A1 | 3beta-hydroxy-17-(1H-benzimidazole-1-yl)androsta-5,16-diene | Potent CYP17 inhibitor that also down-regulates androgen receptor protein expression. | nih.gov |

| CYP19A1 (Aromatase) | Steroidal Derivatives | Type 1 inhibitors bind irreversibly to the enzyme. | frontiersin.org |

| Various CYPs | Androstane derivatives with C17-tetrazole substituents | Showed selective binding to different CYP enzymes, with some acting as substrates and others as inhibitors. | grafiati.com |

Cellular and Preclinical Animal Model Studies

Antiproliferative Mechanisms in Cancer Cell Lines (e.g., MCF-7 breast cancer cells)

Derivatives of this compound, also known as estrone, have been the focus of extensive research to develop antitumor agents, particularly for hormone-dependent cancers like breast cancer. researchgate.net A key strategy in this research is the chemical modification of the estrone skeleton to eliminate its hormonal (estrogenic) effects while enhancing its antiproliferative properties. researchgate.net Modifications such as substitution at various carbon positions or inversion of the configuration at C-13 can lead to compounds that lack estrogenic activity. researchgate.net

A notable area of investigation involves the synthesis of pyrazoline derivatives of estrone. mdpi.comnih.gov These derivatives have demonstrated significant cytotoxic effects against human breast cancer cell lines, such as MCF-7. mdpi.comnih.gov In one study, a series of pyrazoline derivatives were synthesized by condensing estrone with aldehydes like 4-bromobenzaldehyde (B125591) or thiophene-2-aldehyde, followed by reaction with hydrazine (B178648) derivatives. mdpi.comnih.govnih.gov The resulting compounds were tested for their antiproliferative activity against MCF-7 cells. nih.gov

The research revealed that the cytotoxic effects were dose-dependent. nih.gov Notably, derivatives containing a thienyl group were found to be superior in their cytotoxic effects compared to those with a 4-bromophenyl group. mdpi.comnih.govnih.gov The potency of these compounds is often quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro. The most active compounds, primarily thienyl derivatives, exhibited potent activity against MCF-7 cells. nih.gov

The table below summarizes the in vitro antiproliferative activity of selected synthesized pyrazolinyl-estran-17-one derivatives against the MCF-7 breast cancer cell line. nih.govresearchgate.net

| Compound ID | Structure Description | IC₅₀ (nM) against MCF-7 Cells |

| 3a | 1′-Propionyl-1′H-5′-(4-bromophenyl)-estra-1(10),2,4-trien-[17,16-c]pyrazoline-3-yl-acetate | 67 ± 1.26 |

| 3b | 1′-Acetyl-1′H-5′-(2-thienyl)-estra-1(10),2,4-trien-[17,16-c]pyrazoline-3-yl-acetate | 55 ± 2.52 |

| 3f | 1′-Phenyl-1′H-5′-(2-thienyl)-estra-1(10),2,4-trien-[17,16-c]pyrazoline-3-yl-acetate | 48 ± 1.52 |

| 4a | 1′-Propionyl-1′H-5′-(4-bromophenyl)-estra-1(10),2,4-trien-[17,16-c]pyrazoline-3-ol | 69 ± 1.16 |

| 4b | 1′-Propionyl-1′H-5′-(2-thienyl)-estra-1(10),2,4-trien-[17,16-c]pyrazoline-3-ol | 68 ± 1.0 |

| 4c | 1′-Methyl-1′H-5′-(4-bromophenyl)-estra-1(10),2,4-trien-[17,16-c]pyrazoline-3-ol | 47 ± 1.15 |

| 4d | 1′-Methyl-1′H-5′-(2-thienyl)-estra-1(10),2,4-trien-[17,16-c]pyrazoline-3-ol | 56 ± 0.59 |

| 4e | 1′-Ethyl-1′H-5′-(2-thienyl)-estra-1(10),2,4-trien-[17,16-c]pyrazoline-3-ol | 45 ± 1.53 |

| 4f | 1′-Phenyl-1′H-5′-(2-thienyl)-estra-1(10),2,4-trien-[17,16-c]pyrazoline-3-ol | 43 ± 0.58 |

Data sourced from Molecules (2018). nih.gov

Effects on Cellular Signaling Pathways in Disease Models

Cellular receptors and their associated signaling pathways are critical for regulating cell functions like proliferation and apoptosis, and their dysregulation is a hallmark of cancer. nih.gov Derivatives of this compound have been shown to exert their anticancer effects by modulating key cellular signaling pathways. researchgate.netnih.gov

A primary mechanism is the inhibition of 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1). researchgate.netnih.gov This enzyme is crucial as it catalyzes the conversion of the weak estrogen, estrone (E1), into the much more potent estradiol (E2). nih.gov In hormone-dependent breast cancers, elevated local concentrations of E2 can drive tumor growth. researchgate.netresearchgate.net By inhibiting 17β-HSD1, certain estrone derivatives can reduce the intratumoral synthesis of estradiol, thus interfering with the estrogen signaling pathway that promotes cancer cell proliferation. researchgate.netnih.govresearchgate.net This approach is a cornerstone of endocrine therapy for hormone-dependent breast cancer. researchgate.net

Beyond enzyme inhibition, specific derivatives have been shown to directly impact cell cycle regulation. For instance, the estrone derivative STX140 was found to cause cell cycle arrest at the G2/M phase in both drug-sensitive (MCF-7(WT)) and drug-resistant (MCF-7(DOX)) breast cancer cells. nih.gov This cell cycle arrest was accompanied by an induction of cyclin B1 and subsequent apoptosis (programmed cell death). nih.gov The ability of STX140 to act on drug-resistant cells highlights its potential to overcome common mechanisms of chemotherapy resistance. nih.gov

Signaling pathways are complex networks, often involving cascades of protein kinases. frontiersin.orgberkeley.edu The effects of estrone derivatives can be situated within this broader context, where interference at one point, such as 17β-HSD1 inhibition, can have downstream consequences on major pathways like the MAPK and PI3K/AKT/mTOR pathways, which are central to cell growth, proliferation, and survival. frontiersin.org

Follicle-Stimulating Hormone (FSH) Activity Studies of Synthesized Derivatives

In addition to their anticancer applications, derivatives of this compound have been explored for their potential to modulate the activity of the Follicle-Stimulating Hormone (FSH). alliedacademies.orgalliedacademies.orgresearchgate.net FSH is a gonadotropin hormone that plays a vital role in the reproductive system by binding to its receptor (FSHR), a G protein-coupled receptor, to stimulate follicular growth and steroidogenesis. frontiersin.orgnih.gov

Research has been conducted to synthesize and screen novel derivatives of estrone as potential FSH-modulating agents. alliedacademies.orgresearchgate.net In one such study, a series of arylidiene, isoxazole (B147169), and pyrazoline derivatives were synthesized using estrone as the starting material. alliedacademies.orgalliedacademies.org These new compounds were then evaluated for their FSH-related activities. alliedacademies.orgresearchgate.net The evaluation process included receptor binding assays designed to measure the specific binding percentage of each synthesized compound to the FSH receptor. alliedacademies.org

The synthesis process involved several steps. For example, treating estrone with benzaldehyde (B42025) or 4-pyridinecarbaldehyde yielded corresponding arylidene derivatives. alliedacademies.org These intermediates were then further modified to create a diverse library of compounds, including pyrazoline and isoxazole rings attached to the steroid D-ring. alliedacademies.org The characterization and confirmation of these structures were carried out using spectroscopic methods and elemental analysis. alliedacademies.orgresearchgate.netresearchgate.net While these studies lay the groundwork for developing small molecule modulators of FSH activity, they represent an early phase of discovery. alliedacademies.org

Preclinical in vivo Animal Model Efficacy (e.g., xenograft breast cancer models for tumor volume reduction)

The therapeutic potential of novel anticancer agents must be validated in living organisms, and preclinical in vivo studies using animal models are a critical step. Derivatives of this compound have demonstrated significant efficacy in reducing tumor growth in xenograft breast cancer models. mdpi.comresearchgate.netresearchgate.net In these models, human cancer cells, such as MCF-7, are implanted into immunocompromised mice, allowing the tumors to grow. nih.govplos.org

Studies on pyrazolinyl-estran-17-one derivatives have shown potent in vivo anti-breast cancer activity. mdpi.comnih.gov In one notable experiment, the administration of these synthesized derivatives led to a marked decrease in tumor volume in a xenograft model. mdpi.comnih.gov The most effective compound from this series, derivative 4f, was reported to reduce the development of tumor volume by approximately 87.0% after a 12-day treatment period. mdpi.comnih.govnih.govresearchgate.netresearchgate.net

Furthermore, the efficacy of some derivatives extends to chemotherapy-resistant cancers. nih.gov The compound STX140 was tested in mice bearing tumors from both the parental MCF-7(WT) cell line and the doxorubicin-resistant MCF-7(DOX) line. nih.gov While both STX140 and the conventional chemotherapy drug Taxol were effective against the MCF-7(WT) tumors, only STX140 significantly inhibited the growth of the drug-resistant MCF-7(DOX) tumors. nih.gov This demonstrates the potential of such derivatives to treat cancers that have failed to respond to standard taxane-based therapies. nih.gov The efficacy of STX140 was also confirmed in xenografts derived directly from patients who had previously failed docetaxel (B913) therapy, further underscoring its clinical potential. nih.gov

The table below presents data on the reduction of tumor volume by a potent estrone derivative in a preclinical model.

| Treatment Group | Mean Tumor Volume Reduction (%) after 12 days |

| Control | 0% |

| Derivative 4f | ~87.0% |

Data reflects findings from in vivo xenograft breast cancer animal model experiments. mdpi.comresearchgate.net

Analytical and Spectroscopic Characterization in Research

Advanced Chromatographic Techniques for Separation and Identification

Chromatographic methods are essential for isolating 3-Hydroxyestran-17-one from complex mixtures and for its quantification.

Gas Chromatography-Flame Ionization Detection (GC-FID)

Gas chromatography with flame ionization detection (GC-FID) is a robust technique for the analysis of volatile compounds like this compound. measurlabs.com This method is particularly useful for quantifying organic compounds and is often employed in the purity assessment of certified reference materials. industry.gov.auindustry.gov.au In the analysis of steroid metabolites, GC-FID provides reliable quantification by comparing the peak area of the analyte to that of a standard. nih.gov The process typically involves dissolving the sample in a low-boiling-point solvent, which is then vaporized and passed through a chromatographic column to separate its components. measurlabs.com For instance, the purity of (3α,5β)-3-Hydroxyestran-17-one, a metabolite of nandrolone (B1676933), was determined using GC-FID as part of a comprehensive mass balance approach. industry.gov.au

High-Performance Liquid Chromatography (HPLC) with various detectors (e.g., ELS)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and analysis of various compounds, including steroids. torontech.comresearchgate.net HPLC systems can be coupled with a variety of detectors, such as UV-Vis or Evaporative Light Scattering (ELS) detectors, to identify and quantify the separated components. thescipub.com The choice of mobile and stationary phases is critical for achieving effective separation of the sample components. torontech.com For complex mixtures, gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of all compounds. thescipub.com

Ultra-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UPLC-ESI-MS-QTOF) for Metabolomic Analysis

Ultra-Performance Liquid Chromatography (UPLC) coupled with Electrospray Ionization (ESI) and Quadrupole Time-of-Flight (QTOF) Mass Spectrometry represents a powerful tool for metabolomic analysis. researchgate.netnih.gov This highly sensitive technique allows for the detection and tentative identification of a wide range of compounds in complex biological extracts. phcog.com In a comparative metabolomic study of different Salvia species, UPLC-ESI-MS-QTOF was used to analyze their chemical profiles. mdpi.com This analysis led to the tentative identification of this compound as one of the few compounds shared among the studied species. mdpi.comscribd.comresearchgate.net The identification is based on the accurate mass-to-charge ratio (m/z) of the molecular ions and their fragmentation patterns. phcog.com High-resolution mass spectrometry (HRMS) provides the ability to measure m/z to several decimal places, allowing for the determination of the elemental formula of a compound.

Spectroscopic Structural Elucidation and Confirmation

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of a compound. The chemical shifts in ¹H and ¹³C NMR spectra are indicative of the electronic environment of the nuclei. rsc.orgoregonstate.edu The complete assignment of all signals in the NMR spectra can be achieved using various one- and two-dimensional NMR techniques, including COSY, HSQC, and HMBC experiments. rsc.orgnih.gov For instance, the certified reference material for (3α,5β)-3-Hydroxyestran-17-one was characterized using ¹H NMR spectroscopy as part of its identity confirmation. industry.gov.au

Table 1: Representative NMR Data

| Nucleus | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| ¹H | 0.8 - 2.6 | m |

| ¹³C | 10 - 220 | - |

Note: The chemical shift ranges are general and can vary based on the specific isomer and solvent used. libretexts.orgorgchemboulder.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. utdallas.edursc.org The IR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl (-OH) and carbonyl (C=O) functional groups. The O-H stretching vibration typically appears as a broad band in the region of 3200-3600 cm⁻¹. libretexts.org The C=O stretching vibration of a ketone is typically observed as a strong, sharp peak in the range of 1650-1750 cm⁻¹. libretexts.org For example, the IR spectrum of a related compound, 7α-Methyl-(3α,5β)-3-hydroxyestran-17-one, shows peaks at 3510 cm⁻¹ (O-H stretch) and 1720 cm⁻¹ (C=O stretch). industry.gov.au

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H stretch | 3200 - 3600 |

| Carbonyl (C=O) | C=O stretch | 1650 - 1750 |

| Alkane (C-H) | C-H stretch | 2850 - 3000 |

Note: These are general ranges for the indicated functional groups. libretexts.orgvscht.cz

Quantitative Analysis and Purity Assessment Methods in Reference Materials

The compound (3α,5β)-3-Hydroxyestran-17-one is used as a certified reference material (CRM). industry.gov.au The certified purity value is often obtained through a mass balance approach, where the sum of all impurities (including organic-related compounds, volatile impurities, and water) is subtracted from 100%. industry.gov.aulgcstandards.com This comprehensive characterization involves a combination of several orthogonal analytical techniques to ensure accuracy and traceability. lgcstandards.com

Quantitative Nuclear Magnetic Resonance (qNMR) serves as a primary ratio method for determining the purity of organic reference materials without needing a reference standard of the exact same compound. sigmaaldrich.com For the certification of steroid reference materials like Sodium (3α,5β)-3-Hydroxyestran-17-one sulfate (B86663), qNMR provides a direct measure of the mass fraction of the analyte. lgcstandards.com The method involves measuring a specific signal of the analyte against that of a certified internal standard. lgcstandards.com In one such analysis, the one-proton multiplet at 4.0 ppm for the steroid was measured against a certified internal standard of potassium hydrogen maleate (B1232345) to establish the purity value. lgcstandards.com The selection of a suitable, high-purity internal standard that has at least one signal well-separated from the analyte's signals is crucial for accurate quantification. sigmaaldrich.comfujifilm.com

Thermogravimetric Analysis (TGA) is employed to determine the content of volatile impurities and to assess the thermal stability of the material. industry.gov.auindustry.gov.au The technique measures the change in a sample's mass as a function of temperature in a controlled atmosphere. tainstruments.comlibretexts.org In the context of certifying reference materials, TGA helps quantify volatile components, such as residual solvents, which are accounted for in the mass balance equation used to calculate purity. industry.gov.auindustry.gov.au The analysis typically produces a curve showing the percentage of weight loss at different temperatures, allowing for the identification and quantification of thermal events corresponding to the release of volatile substances. celignis.com

Karl Fischer (KF) analysis is a highly specific and precise method used to quantify the water content in a substance. industry.gov.aulgcstandards.comindustry.gov.au Unlike loss on drying methods that measure all volatile components, KF titration specifically reacts with water, making it the gold standard for water determination in reference materials. gmpinsiders.commetrohm.com The determination of water content is a critical component of the mass balance approach for purity assignment. industry.gov.auindustry.gov.au The choice between volumetric and coulometric KF titration depends on the expected water content, with the coulometric method being exceptionally sensitive for samples with trace water levels (as low as 0.0001%). gmpinsiders.com

Certified Reference Materials (CRMs) are indispensable for achieving accuracy and metrological traceability in chemical measurements. iaea.org this compound and its isomers are synthesized and certified as high-purity CRMs for use as primary calibrators in various analytical applications. industry.gov.aulgcstandards.comindustry.gov.au The certification process involves a rigorous characterization to assign a purity value with a stated measurement uncertainty. industry.gov.aulgcstandards.com This is achieved by combining results from multiple independent analytical methods, including qNMR, TGA, and Karl Fischer analysis, in a mass balance approach. industry.gov.aulgcstandards.comindustry.gov.au The homogeneity and stability of the material are also assessed to ensure its suitability for use over its shelf life. lgcstandards.comindustry.gov.au These CRMs are crucial for the validation of analytical methods, calibration of instruments, and ensuring the quality and comparability of results between laboratories. iaea.org

Table 2: Summary of Quantitative Analysis Methods for Reference Material Certification

| Analytical Method | Purpose | Findings | Source(s) |

|---|---|---|---|

| Quantitative NMR (qNMR) | Determines mass fraction purity | Purity measured against a certified internal standard like potassium hydrogen maleate. | lgcstandards.comsigmaaldrich.com |

| Thermogravimetric Analysis (TGA) | Quantifies volatile impurities | Measures mass loss upon heating as part of a mass balance approach. | industry.gov.auindustry.gov.autainstruments.com |

| Karl Fischer Analysis | Determines water content | Provides specific quantification of water, a critical value for the mass balance calculation. | industry.gov.aulgcstandards.comgmpinsiders.com |

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (3α,5β)-3-Hydroxyestran-17-one |

| 19-Noretiocholanolone |

| Sodium (3α,5β)-3-Hydroxyestran-17-one sulfate |

| 7α-Methyl-5β-estran-3α-ol-17-one |

| 19-Norandrosterone (B1242311) |

| (3α, 5α)-3-Hydroxyestran-17-one |

| Potassium hydrogen maleate |

| Estrone (B1671321) |

| 19-nortestosterone |

| (3β,5α)-3-hydroxyestran-17-one |

| Copper bromide |

| γ-aminobutyric acid (GABA) |

| (3α,5α)-3-hydroxyandrostan-17-one (androsterone) |

Computational Chemistry and Molecular Modeling Applications

Structure-Activity Relationship (SAR) Modeling for 3-Hydroxyestran-17-one Derivatives

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for designing and optimizing new drug candidates. nih.govmdpi.comwikipedia.org These models aim to correlate the chemical structure of a compound with its biological activity. e-nps.or.kr For derivatives of this compound, which belongs to the 19-nor-testosterone steroid family, QSAR studies have been performed to understand their anabolic and androgenic activities. nih.govcsic.es

A key principle of SAR is that similar molecules tend to exhibit similar activities. wikipedia.org By systematically modifying the structure of a lead compound, such as this compound, and evaluating the resulting changes in biological activity, researchers can identify the key structural features responsible for its effects. e-nps.or.kr For instance, a heuristic model for the alignment of androsterone (B159326) enantiomers at the neurosteroid binding site in the GABAA receptor has been used to predict the activity of new ent-steroid analogues. nih.gov This model posits that the A-rings of both enantiomers are located identically in the binding site. nih.gov

In QSAR, mathematical models are developed to quantitatively describe the relationship between molecular structure and biological activity. nih.govwikipedia.org These models use molecular descriptors, which are numerical representations of the physicochemical properties or theoretical molecular characteristics of the compounds. wikipedia.org For the 19-nor-testosterone steroid family, QSAR studies have shown that electronic properties are significantly correlated with biological activities. nih.govcsic.es Key descriptors include the energy difference between the Lowest Unoccupied Molecular Orbital (LUMO) and the Highest Occupied Molecular Orbital (HOMO), the total dipole moment, and the net charges on different carbon atoms within the steroid nucleus. nih.govcsic.es These descriptors help to explain the key interactions of these steroids with their receptor binding sites. nih.govcsic.es

Based on such QSAR models, predictions can be made about the activity of new, untested compounds. wikipedia.org For example, one study predicted that 17α-cyclopropyl-17β, 3β-hydroxy-4-estrene would have the highest anabolic-androgenic ratio (AAR), while 7α-methyl-17β-acetoxy-estr-4-en-3-one would have the lowest. nih.gov These predictive models are valuable for identifying promising candidates for further development and for screening virtual libraries of compounds. mdpi.comnih.gov

Table 1: Key Findings from SAR/QSAR Studies of this compound and Related Steroids

| SAR/QSAR Aspect | Finding | Reference |

| Key Molecular Descriptors | Electronic properties, particularly the HOMO-LUMO energy gap, total dipole moment, and net atomic charges, are significant predictors of biological activity for 19-nor-testosterone steroids. | nih.govcsic.es |

| Receptor Interaction | The identified electronic descriptors are crucial for the interaction of these steroids with the anabolic-androgenic receptor binding site. | nih.govcsic.es |

| Predictive Modeling | QSAR models can successfully predict the anabolic-androgenic ratio (AAR) of new steroid derivatives, aiding in the identification of compounds with desired activity profiles. | nih.gov |

| Structural Modifications | Heuristic models based on the alignment of steroid enantiomers can guide the synthesis of new analogues with predicted activities at neurosteroid binding sites. | nih.gov |

Molecular Docking Simulations for Ligand-Receptor and Ligand-Enzyme Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor or an enzyme to form a stable complex. mdpi.com This method is widely used in drug design to understand the binding modes and interactions of small molecules like this compound with their biological targets. mdpi.comresearchgate.net The process involves virtually screening a library of compounds and predicting their binding affinity and geometry within the active site of a protein. mdpi.com

In the context of this compound and its derivatives, molecular docking studies have been instrumental in elucidating their interactions with various receptors and enzymes. For example, docking simulations have been used to study the binding of steroid-like molecules to steroid hormone receptors. researchgate.netoup.com These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. mdpi.commdpi.com

The accuracy of docking simulations can be evaluated by comparing the predicted binding poses with experimentally determined structures, often from X-ray crystallography. plos.org For instance, docking protocols have been validated by reproducing the near-native complex of known ligands with their receptors. plos.org

Molecular docking can also be used in conjunction with other computational methods, such as 3D-QSAR, to provide a more comprehensive understanding of ligand-protein interactions. nih.govnih.gov The insights gained from docking studies can help in the design of new inhibitors with improved potency and selectivity. researchgate.netnih.gov For example, by understanding the binding mode of a series of inhibitors, researchers can identify key pharmacophoric features and design new compounds that better fit the active site of the target enzyme. nih.govnih.gov

Table 2: Examples of Molecular Docking Applications for Steroid-like Molecules

| Target Protein | Ligand Type | Docking Software/Method | Key Findings | Reference |

| Steroid Hormone Receptors | Steroids and dietary ligands | Computer-generated molecular models | Provides insights into potential health risks and benefits from dietary exposure to hormone-like compounds. | cambridge.org |

| Glucocorticoid Receptor (GR) | Cortisol, Corticosterone | Homology model-based docking | Revealed the steroid-binding region and key polar sites within the ligand-binding pocket. | researchgate.netoup.com |

| Toll-like Receptors (TLRs) | Lipopeptides (Pam3CSK4, PamCysPamSK4) | MOE-Dock, ASEDock | Predicted binding orientations and identified potential ligands for hTLR10 homo- and heterodimers. | plos.org |

| 17β-Hydroxysteroid Dehydrogenase type 5 (17β-HSD5) | Indole derivatives | Combination with 3D-QSAR and MD simulations | Identified pharmacophoric features and stable binding modes of potential inhibitors. | nih.gov |

| Opioid Receptors | Chimeric peptides | PacDOCK | Helped understand the structural determinants of activity at different opioid receptor subtypes. | mdpi.com |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. biorxiv.orgnih.gov These simulations provide detailed information about the conformational flexibility and dynamics of molecules like this compound and their interactions with biological targets. mdpi.comnih.gov

MD simulations start with an initial structure, often obtained from experimental methods like X-ray crystallography or from computational modeling. biorxiv.org The system is then solvated, and the forces between atoms are calculated using a force field. mdpi.combiorxiv.org By integrating Newton's equations of motion, the trajectory of the atoms over time can be simulated. biorxiv.org

For this compound and its derivatives, MD simulations can be used to:

Analyze conformational changes: MD simulations can reveal the different conformations that a molecule can adopt and the transitions between them. mdpi.com This is crucial for understanding how the molecule's shape influences its biological activity.

Study binding dynamics: MD simulations can provide a dynamic picture of how a ligand binds to a receptor, including the initial recognition, conformational changes during binding, and the stability of the final complex. mdpi.com

Refine docked poses: After molecular docking, MD simulations can be used to refine the predicted binding poses and assess their stability over time. mdpi.com

Calculate binding free energies: Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy of a ligand to its receptor from MD simulation trajectories. nih.gov

The length of MD simulations is a critical parameter, with longer simulations providing a more comprehensive sampling of the conformational space. biorxiv.org Modern simulations can extend to the microsecond scale and beyond, allowing for the observation of biologically relevant events. nih.govmdpi.com

Table 3: Common Steps and Parameters in Molecular Dynamics Simulations

| Simulation Step | Description | Typical Parameters/Software | Reference |

| System Setup | The initial structure of the molecule (e.g., this compound) and its target protein are placed in a simulation box, typically filled with water molecules and ions to mimic physiological conditions. | GROMACS, AMBER, NAMD | mdpi.combiorxiv.org |

| Energy Minimization | The energy of the system is minimized to remove any steric clashes or unfavorable geometries in the initial structure. | Steepest descent algorithm | mdpi.com |

| Equilibration | The system is gradually heated to the desired temperature and equilibrated under constant volume (NVT) and then constant pressure (NPT) to ensure stability. | V-rescale thermostat, Parrinello-Rahman barostat | mdpi.com |

| Production Run | The main simulation is run for a specified length of time, during which the trajectory of the atoms is recorded for later analysis. | Time step of a few femtoseconds, simulation length from nanoseconds to microseconds. | mdpi.commdpi.com |

| Analysis | The simulation trajectory is analyzed to calculate various properties, such as root-mean-square deviation (RMSD), interaction energies, and conformational changes. | GROMACS analysis tools | mdpi.com |

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure and properties of molecules. researchgate.net These methods provide a detailed understanding of a molecule's reactivity and its potential to interact with other molecules. For this compound and related steroids, quantum chemical calculations are valuable for elucidating their electronic characteristics and how these relate to their biological function. nih.govcsic.es

One of the most common quantum chemical methods is Density Functional Theory (DFT). researchgate.netacs.org DFT calculations can be used to determine a wide range of molecular properties, including:

Optimized geometry: The most stable three-dimensional arrangement of the atoms in a molecule.

Electronic energies: The energies of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and stability. nih.gov

Electron density distribution: This reveals the regions of a molecule that are electron-rich or electron-poor, which is crucial for understanding intermolecular interactions.

Spectroscopic properties: Quantum chemical calculations can predict vibrational (IR and Raman) and electronic (UV-Vis) spectra, which can be compared with experimental data to validate the computational model. researchgate.net

These calculated electronic properties can be used as descriptors in QSAR studies to correlate the chemical structure of steroids with their biological activity. nih.govcsic.es For example, the HOMO-LUMO energy gap and the total dipole moment have been shown to be important descriptors for the anabolic and androgenic activities of 19-nor-testosterone steroids. nih.gov

Table 4: Key Electronic Properties of Steroids from Quantum Chemical Calculations

| Property | Description | Significance | Reference |

| HOMO-LUMO Energy Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | A smaller gap generally indicates higher reactivity. It is a key descriptor in QSAR models for steroid activity. | nih.gov |

| Total Dipole Moment | A measure of the overall polarity of a molecule. | Influences intermolecular interactions, including those with biological receptors. | nih.gov |

| Net Atomic Charges | The partial charges on individual atoms within the molecule. | Indicates sites for electrostatic interactions with other molecules. | nih.gov |

| Chemical Potential | A measure of the escaping tendency of electrons from a molecule. | Related to the molecule's reactivity and its ability to participate in charge transfer interactions. | nih.gov |

Homology Modeling and De Novo Structure Prediction for Related Biological Targets

When the experimental three-dimensional structure of a biological target, such as a receptor or enzyme, is not available, computational methods can be used to predict its structure. This is crucial for structure-based drug design efforts involving ligands like this compound.

Homology modeling is a technique used to build a 3D model of a protein based on its amino acid sequence and an experimentally determined structure of a related homologous protein (the "template"). researchgate.netoup.comresearchgate.net This method is effective because protein structure is more conserved during evolution than protein sequence. glowm.com The general steps in homology modeling include:

Template selection: Identifying one or more known protein structures that have a significant sequence similarity to the target protein. glowm.com

Sequence alignment: Aligning the amino acid sequence of the target protein with that of the template(s).

Model building: Building the 3D model of the target protein based on the alignment with the template structure.

Model refinement and validation: Refining the model to correct any structural inaccuracies and validating its quality using various computational tools. plos.org

Homology modeling has been successfully used to build models of steroid hormone receptors, such as the glucocorticoid receptor, using the crystal structure of the progesterone (B1679170) receptor as a template. researchgate.netoup.com These models have provided valuable insights into the binding of natural ligands and have been used for designing novel therapeutic agents. researchgate.net

De novo structure prediction is used when no suitable template structure is available. researchgate.net These methods predict the protein's tertiary structure from its amino acid sequence alone, based on the physical and chemical principles of protein folding. researchgate.net While computationally intensive, de novo methods are essential for modeling novel proteins or those with unique folds.

Integration of Computational Models with Experimental Data for Predictive Studies

The most powerful approach in computational drug discovery involves the integration of computational models with experimental data. oup.complos.orgacs.org This iterative process, where computational predictions guide experimental work and experimental results are used to refine and validate the computational models, leads to more robust and predictive studies. plos.orgacs.org

For this compound and its analogues, this integrated approach can be applied in several ways:

Virtual Screening and Experimental Validation: Computational methods like molecular docking can be used to screen large libraries of compounds to identify potential binders for a specific target. plos.org The top-ranked compounds can then be synthesized and tested experimentally. The experimental results can be used to assess the accuracy of the computational predictions and to refine the screening protocol. plos.org

QSAR Model Development and Refinement: Experimental data on the biological activity of a series of compounds are essential for building and validating QSAR models. mdpi.comoup.com The models can then be used to predict the activity of new, unsynthesized compounds, prioritizing the most promising candidates for synthesis and testing. This creates a feedback loop for lead optimization. mdpi.com

Mechanistic Insights from Integrated Studies: Combining computational simulations with experimental techniques can provide a deeper understanding of the mechanisms of action. For example, a computational model of the hypothalamic-pituitary-gonadal (HPG) axis in female fathead minnows was developed using experimental gene expression and steroid data to predict the effects of an aromatase inhibitor. oup.com